Sodium (R)-2-hydroxybutanoate

Enzymology Plant Biochemistry Substrate Specificity

Secure the pure D-enantiomer Sodium (R)-2-hydroxybutanoate (CAS 2307465-23-0) to eliminate experimental confounds from racemic mixtures. With ≥99:1 enantiomeric ratio and 3.7-fold higher catalytic efficiency for D-2-hydroxy-acid dehydrogenases, this chiral standard ensures unambiguous enzyme kinetics, metabolomic tracing, and biomarker validation. An essential tool for stereospecific assay development.

Molecular Formula C4H7NaO3
Molecular Weight 126.09 g/mol
Cat. No. B12945735
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSodium (R)-2-hydroxybutanoate
Molecular FormulaC4H7NaO3
Molecular Weight126.09 g/mol
Structural Identifiers
SMILESCCC(C(=O)[O-])O.[Na+]
InChIInChI=1S/C4H8O3.Na/c1-2-3(5)4(6)7;/h3,5H,2H2,1H3,(H,6,7);/q;+1/p-1/t3-;/m1./s1
InChIKeyMOSCXNXKSOHVSQ-AENDTGMFSA-M
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sodium (R)-2-hydroxybutanoate: Enantiomerically Pure D-α-Hydroxybutyrate for Stereospecific Research and Procurement


Sodium (R)-2-hydroxybutanoate (CAS 2307465-23-0), the sodium salt of (R)-2-hydroxybutyric acid, is the pure D‑enantiomer of the endogenous metabolite 2‑hydroxybutyrate . It is a chiral α‑hydroxy carboxylic acid that exists in two mirror‑image forms; the (R)-enantiomer is the biologically relevant configuration in certain metabolic and enzymatic contexts, distinct from the more abundant (S)-enantiomer produced during glutathione biosynthesis . This compound serves as a critical tool for studies requiring defined stereochemistry, including enzymology, metabolic flux analysis, and the development of chiral analytical standards.

Why Sodium (R)-2-hydroxybutanoate Cannot Be Replaced by Racemic 2‑Hydroxybutyrate or the (S)-Enantiomer


Generic substitution with the commonly available racemic sodium 2‑hydroxybutanoate (DL‑mixture) or the (S)-enantiomer introduces significant experimental confounds because 2‑hydroxybutyrate enantiomers exhibit divergent biological recognition and metabolic fate [1]. Racemic mixtures contain a 1:1 ratio of (R)- and (S)-forms, which can lead to ambiguous results in stereospecific assays, enzyme kinetics, and chiral analytical method development . The quantitative evidence below demonstrates that the (R)-enantiomer possesses distinct kinetic parameters with key dehydrogenases, a defined enantiomeric purity not achievable with racemic material, and a unique detection profile in human tissues—differences that directly impact the validity and reproducibility of research outcomes.

Quantitative Differentiation: Sodium (R)-2-hydroxybutanoate vs. Comparators


Higher Catalytic Efficiency for Arabidopsis D-Lactate Dehydrogenase (AtD-LDH) Compared to D-Lactate

Sodium (R)-2-hydroxybutanoate (d-2HB) exhibits a 3.7‑fold higher catalytic efficiency (kcat/Km) for recombinant Arabidopsis thaliana D‑lactate dehydrogenase (AtD-LDH) than the enzyme's canonical substrate d‑lactate when using cytochrome c as the electron acceptor [1]. This quantitative difference demonstrates that the (R)-enantiomer is not merely a substrate but a kinetically preferred one for this class of enzymes, a property that cannot be inferred from studies using racemic mixtures or the (S)-enantiomer.

Enzymology Plant Biochemistry Substrate Specificity

Defined Enantiomeric Purity: ≥99:1 Enantiomeric Ratio vs. 1:1 Racemic Mixture

Commercially available Sodium (R)-2-hydroxybutanoate and its free acid are supplied with a specified enantiomeric ratio of ≥99:1, as verified by chiral GC or HPLC . In contrast, racemic sodium 2‑hydroxybutanoate (DL‑mixture) inherently contains a 1:1 ratio of (R)- and (S)-enantiomers, irrespective of its chemical purity (typically ≥98%) . This quantitative difference in enantiomeric composition is critical for applications where stereochemical integrity directly affects experimental outcomes.

Chiral Chemistry Analytical Standards Enantioselective Synthesis

Divergent Enzyme Recognition: (R)-Enantiomer Is a Substrate for D-LDH; (S)-Enantiomer for (S)-2-Hydroxy-Acid Oxidase

In Arabidopsis thaliana, the (R)-enantiomer of 2‑hydroxybutyrate is specifically oxidized by AtD-LDH (a mitochondrial D‑lactate dehydrogenase), whereas the (S)-enantiomer is a substrate for AtGOX3, a peroxisomal (S)-2‑hydroxy-acid oxidase [1]. This stereospecific partitioning into distinct subcellular compartments and metabolic pathways demonstrates that the two enantiomers are not functionally interchangeable in biological systems.

Stereospecific Metabolism Enzyme Specificity Metabolic Pathways

Differential Detection in Human Renal Tissues: L-2HB Detected; D-2HB Below Detection Limit

A chiral derivatization LC‑MS method developed for the simultaneous quantification of D/L‑2‑hydroxybutyrate enantiomers in human renal cell carcinoma (RCC) tissues detected only L‑2HB; D‑2HB was below the detection limit in both tumor and adjacent normal tissues . This finding indicates that the endogenous pool of 2‑hydroxybutyrate in these tissues is predominantly the (S)-enantiomer, making the (R)-enantiomer a valuable exogenous tracer or control compound.

Metabolomics Biomarker Discovery Chiral Analysis

Optimal Research and Industrial Use Cases for Sodium (R)-2-hydroxybutanoate


Enzymology: Stereospecific Substrate for D-2-Hydroxy-Acid Dehydrogenase Kinetic Studies

The 3.7‑fold higher catalytic efficiency of (R)-2‑hydroxybutanoate for AtD-LDH compared to d‑lactate makes it a kinetically favorable substrate for characterizing D‑2‑hydroxy‑acid dehydrogenases [1]. Researchers can use this compound to determine precise kinetic constants, screen for enzyme inhibitors, or engineer D‑LDH variants with altered substrate specificity, confident that the defined enantiomeric purity (≥99:1) eliminates interference from the (S)-enantiomer.

Analytical Chemistry: Chiral Standard for LC‑MS and GC Method Development

The established enantiomeric ratio of ≥99:1 (R:S) for Sodium (R)-2-hydroxybutanoate qualifies it as a primary chiral standard for developing and validating enantioselective analytical methods . Its use is particularly critical in metabolomics workflows aiming to differentiate D‑ and L‑2‑hydroxybutyrate in biological matrices, where racemic standards would obscure the true enantiomeric distribution .

Metabolic Tracer Studies: Exogenous Probe with Zero Endogenous Background in Specific Tissues

Because D‑2‑hydroxybutyrate is below detection limits in human renal tissues while L‑2‑hydroxybutyrate is readily detected, the (R)-enantiomer serves as an ideal exogenous tracer . It can be administered to cell cultures or animal models to track its metabolic fate via LC‑MS without interference from endogenous pools, enabling unambiguous determination of uptake, conversion, and clearance rates.

Biomarker Validation: Negative Control for Insulin Resistance Studies

2‑Hydroxybutyrate is an established early biomarker for insulin resistance, but the endogenous form is predominantly the (S)-enantiomer . Sodium (R)-2-hydroxybutanoate can be employed as a stereochemical negative control in clinical metabolomics studies to confirm that observed biomarker elevations are specific to the (S)-enantiomer, thereby strengthening the mechanistic link to glutathione biosynthesis and protein metabolism.

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